molecular formula C7H7BrO3 B14310337 4-Bromo-5-(hydroxymethyl)benzene-1,2-diol CAS No. 113274-39-8

4-Bromo-5-(hydroxymethyl)benzene-1,2-diol

Cat. No.: B14310337
CAS No.: 113274-39-8
M. Wt: 219.03 g/mol
InChI Key: WYRASFZJQSNBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(hydroxymethyl)benzene-1,2-diol is an organic compound that belongs to the class of bromophenols It is characterized by a benzene ring substituted with a bromine atom, a hydroxymethyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(hydroxymethyl)benzene-1,2-diol typically involves the bromination of a suitable precursor, such as a hydroxymethylbenzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent such as acetic acid and a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(hydroxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-Bromo-5-(carboxymethyl)benzene-1,2-diol.

    Reduction: 5-(Hydroxymethyl)benzene-1,2-diol.

    Substitution: 4-Methoxy-5-(hydroxymethyl)benzene-1,2-diol or 4-Cyano-5-(hydroxymethyl)benzene-1,2-diol.

Scientific Research Applications

4-Bromo-5-(hydroxymethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(hydroxymethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-(methylenedioxy)benzene: Similar structure but with a methylenedioxy group instead of hydroxyl groups.

    3,4-Dibromo-5-(hydroxymethyl)benzene-1,2-diol: Contains an additional bromine atom.

    4-Bromo-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness

4-Bromo-5-(hydroxymethyl)benzene-1,2-diol is unique due to the presence of both a bromine atom and hydroxymethyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-bromo-5-(hydroxymethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2,9-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRASFZJQSNBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70764849
Record name 4-Bromo-5-(hydroxymethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-39-8
Record name 4-Bromo-5-(hydroxymethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.